molecular formula C17H32N2SSn B040798 2-(Methylthio)-4-(tributylstannyl)pyrimidine CAS No. 123061-49-4

2-(Methylthio)-4-(tributylstannyl)pyrimidine

Cat. No.: B040798
CAS No.: 123061-49-4
M. Wt: 415.2 g/mol
InChI Key: PTONZGYJJBJAGZ-UHFFFAOYSA-N
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Description

2-(Methylthio)-4-(tributylstannyl)pyrimidine is a useful research compound. Its molecular formula is C17H32N2SSn and its molecular weight is 415.2 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Heterocyclic Compounds

One significant application of 2-(Methylthio)-4-(tributylstannyl)pyrimidine is in the synthesis of heterocyclic compounds, which are crucial in the development of pharmaceuticals and agrochemicals. For instance, it has been used in the efficient preparation of 4-arylvinyl-2,6-di(pyridin-2-yl)pyrimidines through a double cross-coupling reaction. These compounds exhibit strong emission solvatochromism, suggesting potential applications as colorimetric and luminescent pH sensors due to their ability to undergo dramatic color changes and luminescence switching upon acid introduction (Hadad et al., 2011).

Study of Molecular Structures

Another application involves the detailed study of the molecular structure of 2-methylthio-6-methyl-4-alkyl- and alkylaminopyrimidines. Through quantum chemical and experimental spectral methods, researchers have been able to determine the preferential isomeric forms of these compounds, which has implications for understanding the reactivity and properties of various pyrimidine derivatives (Shagidullin et al., 2011).

Carbon-Carbon Cross-Coupling Reactions

Furthermore, this compound is pivotal in carbon-carbon cross-coupling reactions, particularly in the synthesis of dihydropyrimidines (DPs), which are known for their broad range of biological activities. A method utilizing Pd-catalyzed/Cu-mediated reactions of 1-Boc 2-methylthio-DPs with organostannane reagents has been developed, enabling the synthesis of a wide variety of aryl and heteroaryl DPs. This advancement aids in expanding DP-based molecular diversity for biological and pharmacological studies (Nishimura et al., 2022).

Antimicrobial Applications

Additionally, compounds synthesized using this compound have shown promising results in antimicrobial studies. For example, new pyridothienopyrimidines and pyridothienotriazines prepared from reactions involving this compound have been evaluated for their anti-microbial activities, demonstrating potential applications in developing new antimicrobial agents (Abdel-rahman et al., 2002).

Mechanism of Action

Many pyrimidine derivatives are used as antineoplastic agents. They are nucleoside analogues and are considered antimetabolites, interfering or competing with nucleoside triphosphates in the synthesis of DNA or RNA or both .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. Proper safety measures should be taken to prevent accidents and fires when handling these compounds .

Properties

IUPAC Name

tributyl-(2-methylsulfanylpyrimidin-4-yl)stannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N2S.3C4H9.Sn/c1-8-5-6-3-2-4-7-5;3*1-3-4-2;/h2-3H,1H3;3*1,3-4H2,2H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTONZGYJJBJAGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=NC(=NC=C1)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H32N2SSn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20376850
Record name 2-(Methylthio)-4-(tributylstannyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20376850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

415.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123061-49-4
Record name 2-(Methylthio)-4-(tributylstannyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20376850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.